4-(2,4,5-Trimethylphenyl)-1,3-thiazol-2-amine
CAS No.: 383131-99-5
Cat. No.: VC7079728
Molecular Formula: C12H14N2S
Molecular Weight: 218.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 383131-99-5 |
|---|---|
| Molecular Formula | C12H14N2S |
| Molecular Weight | 218.32 |
| IUPAC Name | 4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C12H14N2S/c1-7-4-9(3)10(5-8(7)2)11-6-15-12(13)14-11/h4-6H,1-3H3,(H2,13,14) |
| Standard InChI Key | FWBGSQIZRDMXMI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1C)C2=CSC(=N2)N)C |
Introduction
Chemical Identification and Structural Properties
Molecular Identity
4-(2,4,5-Trimethylphenyl)-1,3-thiazol-2-amine is systematically identified by its IUPAC name, 4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-amine, and CAS registry number 383131-99-5. Its SMILES notation, CC1=CC(=C(C=C1C)C2=CSC(=N2)N)C, delineates the thiazole ring fused to a trimethyl-substituted benzene moiety. The compound’s InChIKey, FWBGSQIZRDMXMI-UHFFFAOYSA-N, facilitates unambiguous digital referencing in chemical databases.
Table 1: Key Identifiers of 4-(2,4,5-Trimethylphenyl)-1,3-thiazol-2-amine
| Property | Value |
|---|---|
| CAS No. | 383131-99-5 |
| Molecular Formula | |
| Molecular Weight | 218.32 g/mol |
| IUPAC Name | 4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-amine |
| SMILES | CC1=CC(=C(C=C1C)C2=CSC(=N2)N)C |
| PubChem CID | 2451339 |
Crystallographic and Stereochemical Features
Although direct crystallographic data for this compound is unavailable, studies on analogous thiazoles, such as 4-(2,4,6-trimethylbenzyl)-1,3-thiazol-2-amine, reveal that the thiazole ring and aryl substituent adopt a dihedral angle of approximately 75°, influencing molecular packing via N–H⋯N hydrogen bonds . The 2,4,5-trimethylphenyl group likely induces steric hindrance, affecting solubility and reactivity compared to less substituted analogs .
Synthesis and Preparation
General Synthetic Routes
The synthesis of 4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-amine typically involves the reaction of a substituted α-chloroketone with thiourea. For example, 1-chloro-3-(2,4,5-trimethylphenyl)propan-2-one may undergo cyclocondensation with thiourea in aqueous or alcoholic media, yielding the thiazole core .
Physicochemical Properties
Solubility and Stability
The compound is reported as soluble in common organic solvents, though exact solubility values (e.g., in water, ethanol, DMSO) require further quantification. The trimethylphenyl group enhances hydrophobicity compared to non-alkylated thiazoles, potentially limiting aqueous solubility.
Thermal and Spectroscopic Data
Boiling points and melting points remain uncharacterized, but related compounds like 4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine exhibit a melting point of 380–381 K . Spectral data (IR, NMR, MS) would typically show:
Applications and Future Directions
Medicinal Chemistry
This compound’s scaffold is a candidate for developing anticancer agents, particularly against tubulin-dependent malignancies. Rational modifications, such as introducing sulfonamide or halogen groups, could modulate potency and selectivity .
Materials Science
Thiazoles with bulky aryl groups exhibit nonlinear optical (NLO) properties due to charge-transfer interactions. The trimethylphenyl variant may serve as a building block for organic semiconductors or light-emitting diodes (LEDs) .
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